2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a unique combination of benzylthio, furan, and thiophene groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzylthio Intermediate: Benzyl chloride reacts with thiourea to form benzylthiourea.
Acetamide Formation: The benzylthiourea intermediate is then reacted with chloroacetyl chloride to form 2-(benzylthio)acetamide.
Attachment of Furan and Thiophene Groups: The final step involves the reaction of 2-(benzylthio)acetamide with furan-2-carbaldehyde and thiophen-3-carbaldehyde in the presence of a base such as sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s structural motifs may be useful in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the benzylthio group might interact with sulfur-containing amino acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(furan-2-ylmethyl)acetamide
- 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
2-(benzylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the simultaneous presence of benzylthio, furan, and thiophene groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-19(15-24-13-16-5-2-1-3-6-16)20(11-17-8-10-23-14-17)12-18-7-4-9-22-18/h1-10,14H,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMWNELXBRCOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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